In-Depth Technical Guide: Structure-Activity Relationship of Androgen Receptor-IN-6 Analogs
In-Depth Technical Guide: Structure-Activity Relationship of Androgen Receptor-IN-6 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a novel series of biaryl small-molecule inhibitors targeting the N-terminal domain (NTD) of the androgen receptor (AR). The lead compound in this series, Androgen Receptor-IN-6 (also referred to as compound 16 ), demonstrates potent inhibition of AR transcriptional activity. This document details the quantitative SAR data, experimental methodologies, and relevant signaling pathways to support further research and drug development in this area.
Core Structure and Lead Compound
The foundational structure of this inhibitor class is a biaryl scaffold. The initial hit compound, 7 , identified through a high-throughput screening campaign, exhibited weak inhibition of the AR NTD. Subsequent optimization led to the development of Androgen Receptor-IN-6 (compound 16 ), which shows a significant increase in potency.[1]
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR data for Androgen Receptor-IN-6 and its key analogs. The biological activity is presented as the half-maximal inhibitory concentration (IC50) determined using a VCaP cell-based GRE2-luciferase reporter gene assay.[1]
| Compound ID | Left-Hand Side (LHS) Heterocycle | Right-Hand Side (RHS) Aromatic/Heterocycle | Linker | IC50 (μM) |
| 7 | 3,5-dimethylisoxazole | 4-cyanophenyl | -S- | 7.4 |
| 12 | Indazole | 4-cyanophenyl | -S- | 0.70 |
| 13 | Indole | 4-cyanophenyl | -S- | 10.3 |
| 14 | Indazole (alternative connectivity) | 4-cyanophenyl | -S- | 2.2 |
| 15 | Imidazole | 4-cyanophenyl | -S- | 0.92 |
| 16 (AR-IN-6) | N-methylindazole | 4-cyanophenyl | -S- | 0.12 |
| 17 | N-methylindole | 4-cyanophenyl | -S- | 0.09 |
| 18 | Imidazopyridine | 4-cyanophenyl | -S- | > 20 |
| 19 | Oxoindole | 4-cyanophenyl | -S- | > 20 |
| 24 | N-methylindazole | 4-(aminocarbonyl)phenyl | -S- | 0.23 |
| 58 | N-methylindazole | 4-carboxyphenyl | -S- | 0.12 |
| 59 | N-methylindazole | 4-(N,N-dimethylaminocarbonyl)phenyl | -S- | 0.13 |
| 60 | N-methylindazole | 4-(N-methylaminocarbonyl)phenyl | -S- | 0.26 |
Key SAR Insights:
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LHS Heterocycle: Replacement of the initial 3,5-dimethylisoxazole in compound 7 with various benzannulated N-heterocycles significantly impacted potency. Indazole (12 ) and imidazole (15 ) derivatives showed improved activity. Notably, methylation of the indazole nitrogen in compound 16 (Androgen Receptor-IN-6) led to a 60-fold increase in potency compared to the initial hit, 7 .[1] The N-methylindole analog 17 also exhibited high potency.[1]
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RHS Substituents: Modifications to the 4-cyanophenyl group on the right-hand side were explored. Conversion of the nitrile to a carboxylic acid (58 ) or various amides (24 , 59 , 60 ) retained potent activity, suggesting that this position is tolerant to different functionalities that can engage in hydrogen bonding.[1]
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Linker: The thioether linker was a consistent feature among the most potent analogs.
Experimental Protocols
General Synthetic Procedure for Biaryl Thioether Analogs
The synthesis of the biaryl thioether analogs, including Androgen Receptor-IN-6, generally involves a nucleophilic aromatic substitution reaction. A representative procedure is as follows:
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Preparation of the Thiol Intermediate: The requisite heterocyclic thiol is prepared or obtained commercially.
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Nucleophilic Aromatic Substitution: The heterocyclic thiol is reacted with an appropriately substituted aryl halide (e.g., 4-fluorobenzonitrile for the synthesis of analogs with a 4-cyanophenyl RHS).
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Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate) to deprotonate the thiol. The reaction mixture is heated to facilitate the substitution.
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Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.
VCaP Cell-Based GRE2-Luciferase Reporter Gene Assay
This assay is used to determine the ability of the compounds to inhibit androgen receptor-mediated gene transcription.[1]
Cell Culture:
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VCaP (Vertebral Cancer of the Prostate) cells, which endogenously express the androgen receptor, are used.
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Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum.
Assay Procedure:
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Cell Seeding: VCaP cells are seeded into 96-well plates.
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Transfection (if necessary for the reporter): If not a stable cell line, cells are transfected with a luciferase reporter plasmid containing androgen response elements (in this case, a glucocorticoid response element, GRE, which AR can also bind to).
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Compound Treatment: The cells are treated with a serial dilution of the test compounds (e.g., Androgen Receptor-IN-6 analogs).
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Androgen Stimulation: Dihydrotestosterone (DHT) is added to the wells to stimulate AR-mediated transcription.
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Incubation: The plates are incubated to allow for gene expression and luciferase protein production.
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Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of luciferase expression, is measured using a luminometer.
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Data Analysis: The IC50 values are calculated from the dose-response curves.
Mandatory Visualizations
Signaling Pathway: Androgen Receptor N-Terminal Domain Inhibition
Caption: Inhibition of AR signaling by AR-IN-6 via the N-terminal domain.
Experimental Workflow: SAR Study of AR-IN-6 Analogs
Caption: Workflow for the SAR study of Androgen Receptor-IN-6 analogs.
